D-beta-lysine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

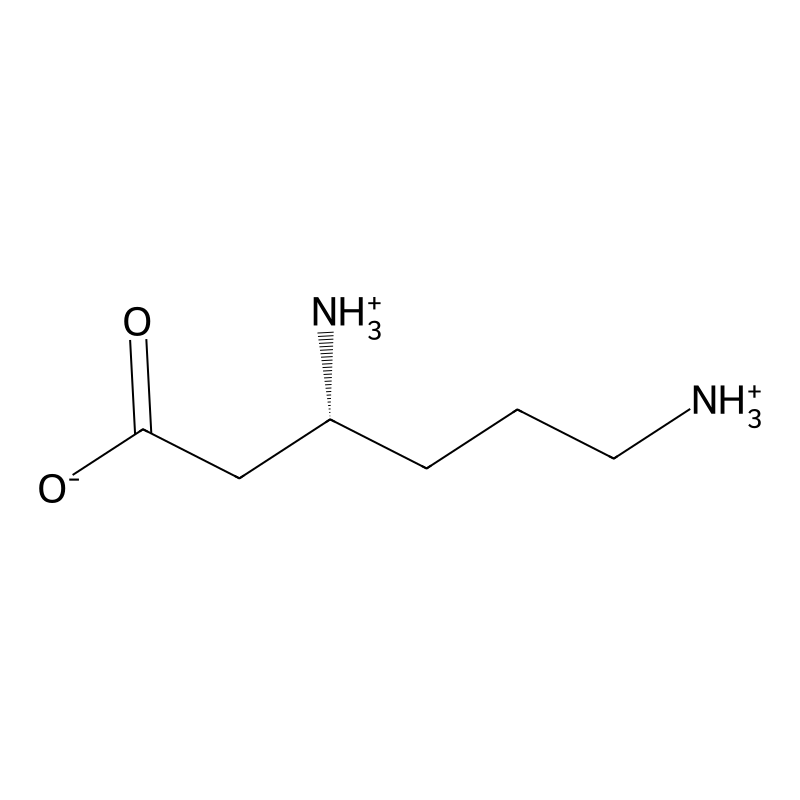

D-beta-lysine, also known as D-3,6-diaminohexanoic acid, is a non-proteinogenic amino acid characterized by its unique structural properties. It consists of a six-carbon chain with two amino groups located at the 3rd and 6th positions. This compound is a stereoisomer of L-beta-lysine, differing in the configuration around the chiral center. D-beta-lysine is notable for its role in various biological processes and its potential applications in pharmaceuticals and biotechnology.

- Decarboxylation: This reaction can convert D-beta-lysine into other amines, such as cadaverine.

- Amination: D-beta-lysine can react with carbonyl compounds to form imines or amines through nucleophilic attack by its amino groups.

- Isomerization: Enzymatic reactions can convert D-beta-lysine to L-beta-lysine or other diamino acids via aminomutases, which facilitate the rearrangement of amino groups within the molecule .

D-beta-lysine exhibits significant biological activity. It has been shown to possess antibacterial properties, particularly against Gram-positive bacteria, by disrupting cellular membranes due to its cationic nature . Additionally, it plays a role in various metabolic pathways and has been implicated in the synthesis of bioactive peptides and hormones. Its structural similarity to lysine allows it to participate in protein synthesis and modification processes.

D-beta-lysine can be synthesized through several methods:

- Microbial Fermentation: Certain bacteria can produce D-beta-lysine from L-lysine through enzymatic processes involving lysine decarboxylase and aminomutases .

- Chemical Synthesis: Chemical methods may involve the modification of L-lysine or other precursors through controlled reactions that introduce specific functional groups or rearrangements.

- Enzymatic Synthesis: Enzymes such as beta-lysine 5,6-aminomutase catalyze the conversion of substrates to D-beta-lysine, providing a more selective and efficient route for its production .

D-beta-lysine has several applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and therapeutic agents due to its ability to modify biological activities.

- Biotechnology: Its unique properties make it suitable for use in bioconjugation techniques and as a building block for peptide synthesis.

- Nutrition: D-beta-lysine may be explored as a dietary supplement or feed additive due to its potential health benefits and role in metabolism.

Studies have shown that D-beta-lysine interacts with various biological molecules, influencing their activity. Its interactions include:

- Protein Binding: D-beta-lysine can bind to proteins through ionic interactions, potentially altering their function.

- Enzyme Substrates: It serves as a substrate for enzymes involved in lysine metabolism, impacting metabolic pathways .

Research into these interactions continues to reveal insights into its biological significance and potential therapeutic uses.

D-beta-lysine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-beta-lysine | 3,6-diaminohexanoic acid | Naturally occurring form; involved in protein synthesis |

| D-alpha-lysine | 2,6-diaminohexanoic acid | Different stereochemistry; used in peptide synthesis |

| Cadaverine | 1,5-diaminopentane | Derived from lysine; involved in polyamine synthesis |

| Ornithine | 5-amino-ornithoic acid | Key intermediate in urea cycle; distinct metabolic role |

Uniqueness of D-Beta-Lysine

D-beta-lysine's uniqueness lies in its specific stereochemistry and biological activity. Unlike L-beta-lysine, it exhibits distinct antimicrobial properties and is less commonly found in nature, making it a valuable compound for synthetic applications and research into new therapeutic agents.

The production of D-beta-lysine encompasses multiple synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability. Current methodologies include enzymatic pathways, chemical synthesis routes, and chiral resolution techniques [3] [4].

Enzymatic Synthesis Pathways

Enzymatic synthesis of D-beta-lysine represents a highly stereoselective approach that leverages the specificity of biological catalysts. The primary enzymatic route involves the use of lysine 2,3-aminomutase, a radical S-adenosylmethionine enzyme that facilitates the conversion of lysine to beta-lysine [5].

Lysine 2,3-Aminomutase Mechanism

Lysine 2,3-aminomutase catalyzes the isomerization of alpha-lysine to beta-lysine through a radical mechanism involving four essential cofactors: S-adenosyl methionine, pyridoxal phosphate, zinc metal, and an iron-sulfur cluster [5]. The enzyme from Escherichia coli demonstrates the ability to produce R-beta-lysine, while the Clostridium subterminale enzyme yields S-beta-lysine [6] [7].

The reaction proceeds through five distinct steps: radical formation via S-adenosyl methionine activation, enzyme binding to pyridoxal phosphate, amino acid substrate binding, radical transfer to form an aziridinyl radical intermediate, and final product formation [5]. Research indicates that the E. coli enzyme exhibits a turnover number of 5.0 min⁻¹, representing 0.1% of the activity observed with the clostridial enzyme [7].

D-Ornithine/D-Lysine Decarboxylase Pathway

An alternative enzymatic approach utilizes D-ornithine/D-lysine decarboxylase, which catalyzes the decarboxylation of D-lysine and D-ornithine with inversion of stereochemistry [8] [9]. This pyridoxal 5'-phosphate-dependent enzyme demonstrates high stereospecificity and represents a novel fold III decarboxylase [8].

Recent studies on the Y430F mutant of Salmonella enterica D-ornithine/D-lysine decarboxylase reveal measurable decarboxylase activity with both D- and L-lysine substrates [9]. The wild-type enzyme shows a preference for D-lysine by a factor of 75, with the reaction proceeding via inversion of configuration [9].

Chemical Synthesis Methods

Chemical synthesis of D-beta-lysine employs various synthetic strategies, with nitrone cycloaddition and Arndt-Eistert homologation representing the most extensively studied approaches.

Nitrone Cycloaddition Methodology

The nitrone cycloaddition approach provides a general asymmetric synthesis route for beta-amino acids, including D-beta-lysine [3] [4] [10]. This method involves the dipolar cycloaddition of chiral nitrones with vinyl acetate, ketene acetals, or alpha-chloroacrylonitrile [4] [10].

Optically pure R- and S-beta-lysines have been successfully obtained via cycloaddition of chiral nitrone 4 to vinyl acetate, followed by chromatographic separation of the resulting acetates into two pairs of C-5 epimers [3]. The diastereoselectivity at C-3 in the cycloadducts ranges between 2:1 and 11:1, with subsequent conversion to diastereoisomerically pure isoxazolidinone intermediates [3] [4].

The cycloadducts undergo conversion either directly or via isoxazolidinone intermediates to yield the free beta-amino acids [4] [10]. This methodology has been successfully applied to synthesize the naturally occurring beta-amino acids beta-lysine, beta-leucine, and beta-phenyl-beta-alanine [4] [10].

Arndt-Eistert Homologation Sequence

The Arndt-Eistert homologation sequence represents another effective chemical synthesis route for D-beta-lysine preparation [11] [12]. This method involves the conversion of D-ornithine to D-beta-lysine through a multi-step process [11].

The synthesis begins with the preparation of N,N'-dicarbobenzoxy-D-ornithine from D-ornithine monohydrochloride using carbobenzoxy chloride under basic conditions [12]. The protected ornithine derivative is then converted to the corresponding acid chloride using phosphorus pentachloride in diethyl ether [12].

Treatment of the acid chloride with diazomethane in diethyl ether forms the diazoketone intermediate, which undergoes conversion to the D-beta-lysine derivative through treatment with silver benzoate and triethylamine in methanol [12]. Subsequent hydrolysis under basic conditions yields the free acid, which can be further derivatized or deprotected to obtain D-beta-lysine [12].

Chiral Resolution Techniques

Chiral resolution of D-beta-lysine from racemic mixtures represents a crucial aspect of production, particularly when stereoselective synthesis methods are not employed. Several analytical and preparative techniques have been developed for effective enantiomeric separation.

High-Performance Liquid Chromatography Separation

High-performance liquid chromatography employing chiral stationary phases provides effective separation of D- and L-beta-lysine enantiomers [13] [14]. Reversed-phase systems utilizing ortho-phthalaldehyde derivatives demonstrate successful separation of alpha- and beta-amino acid pairs, including lysine isomers [13].

The separation typically employs octyl or octadecyl functionalities as the stationary phase, with peptides eluting in order of increasing overall hydrophobicity [14]. Mobile phase conditions utilize volatile systems, particularly aqueous trifluoroacetic acid/acetonitrile combinations, which prove ideal for both analytical and preparative separations [14].

Chiral selectors such as beta-cyclodextrin derivatives have been incorporated into stationary phases to enhance enantioselectivity [15]. L-lysine diisocyanate-modified beta-cyclodextrin derivatives, when immobilized onto silica microspheres, demonstrate excellent reproducibility for enantiomeric separations in reversed-phase chromatography [15].

Capillary Electrophoresis Methods

Capillary electrophoresis offers highly sensitive analytical methods for chiral amino acid separation without derivatization procedures [16] [17]. Enhanced resolution systems employing beta-cyclodextrin and sodium tetradecyl sulfate as dual chiral selectors achieve baseline resolution of amino acid enantiomers [18].

Ligand-exchange capillary electrophoresis utilizing L-lysine as the ligand and copper(II) as the central ion demonstrates applicability for underivatized aromatic amino acids [17]. Optimal separation conditions employ 10 mM ammonium acetate buffer containing 6.67 mM copper(II) and 13.33 mM L-lysine at pH 7.0 [17].

The resolution increases with copper(II) complex concentration at a copper(II)-to-lysine ratio of 1:2, while pH represents another critical factor controlling separations [17]. For most amino acids studied, the optimum pH is 6.0, with sodium dodecyl sulfate being necessary for simultaneous separation of mixed amino acids [17].

Cyclodextrin-Based Chiral Recognition

Cyclodextrin derivatives serve as effective chiral recognition agents for D-beta-lysine separation [19] [20]. Carboxymethyl-alpha-cyclodextrin intercalated layered double hydroxides demonstrate preferential adsorption of L-lysine over the D-enantiomer [19].

The adsorption process follows intraparticle diffusion models, with effective diffusivities determined from homogeneous Fickian diffusion equations [19]. Parallel diffusion mechanisms involving both crystallite and pore diffusion contribute to the overall separation efficiency [19].

Beta-cyclodextrin derivatives, including hydroxypropyl-beta-cyclodextrin and heptakis(2,6-di-O-methyl)-beta-cyclodextrin, show cooperative effects with other chiral selectors [18]. The combination of beta-cyclodextrin with sodium tetradecyl sulfate in borate buffer at pH 9.3 achieves baseline resolution of amino acid enantiomer pairs [18].

| Separation Method | Chiral Selector | Resolution Factor | Analysis Time | Detection Limit |

|---|---|---|---|---|

| Reversed-Phase HPLC | Cyclodextrin-Modified Silica | >3.0 | 25-30 min | 50 μM |

| Capillary Electrophoresis | Beta-Cyclodextrin/STC | >14.0 | 15-20 min | 10 μM |

| Ligand-Exchange CE | Cu(II)-Lysine Complex | 2.5-4.0 | 10-15 min | 25 μM |

| Ion-Exchange Chromatography | Carboxymethyl-CD-LDH | 2.8 | 35-40 min | 100 μM |

The crystallographic analysis of D-beta-lysine presents significant challenges, as direct crystal structure determination of this specific stereoisomer has not been extensively reported in the literature. However, comprehensive crystallographic studies of related lysine derivatives and complexes provide valuable insights into the structural parameters and molecular arrangements relevant to D-beta-lysine.

Crystallographic Parameters of Related Lysine Compounds

The crystallographic database reveals several important structural determinations for lysine derivatives that inform our understanding of D-beta-lysine structure [1] [2] [3] [4]. The molecular formula C₆H₁₄N₂O₂ and molecular weight of 146.188 Da are consistent across beta-lysine stereoisomers [5] [6] [7].

Table 1: Crystallographic Data for Lysine-Related Compounds

| Compound | Space Group | Unit Cell Parameters (a, b, c) | β Angle | R-factor |

|---|---|---|---|---|

| DL-lysine formate | P 21/c | 10.205, 11.152, 8.491 Å | 97.51° | 0.054 |

| L-lysine formate | P2₁ | 5.431, 7.546, 12.095 Å | 93.42° | 0.039 |

| L-lysine with glutaric acid | P 31 | 9.044, 9.044, 14.943 Å | 90° | 0.063 |

| DL-lysine DL-tartaric acid monohydrate | P 1 21/c 1 | 10.087, 23.003, 9.414 Å | 90.82° | 0.0706 |

The crystallographic studies demonstrate that lysine derivatives exhibit diverse packing arrangements depending on the counterions present and the stereochemical composition [1]. The DL-lysine complexes typically crystallize in centrosymmetric space groups, while L-lysine complexes often adopt non-centrosymmetric arrangements, reflecting the inherent chirality of the system [1] [4].

Structural Features and Molecular Packing

Analysis of crystallographic data reveals characteristic aggregation patterns in lysine-containing structures [1] [2]. The amino acid molecules consistently form alternating layers of unlike molecules, with hydrogen-bonded networks involving both the α-amino and ε-amino groups [1] [4]. The side chain conformations show preference for extended conformations that maximize intermolecular hydrogen bonding interactions [1].

The crystal structures of L-lysine complexes demonstrate that the lysine molecule adopts conformations with the side chain positioned to optimize electrostatic interactions [8]. In L-lysine D-glutamate complexes, the lysine assumes a conformation with the side chain staggered between the α-amino and α-carboxylate groups, forming infinite sequences containing alternating amino and carboxylate groups [8].

Challenges in D-beta-lysine Crystallization

The specific crystallographic determination of D-beta-lysine remains challenging due to several factors. The hygroscopic nature of lysine derivatives necessitates rigorously anhydrous conditions for obtaining pure crystalline phases [9] [10]. L-lysine itself required innovative powder X-ray diffraction methods for structure determination due to difficulties in growing suitable single crystals [9] [10].

The stereochemical complexity of beta-lysine, with its additional chiral center at the β-carbon, introduces further complications in crystallization behavior compared to α-lysine derivatives. The presence of two amino groups in different chemical environments (β-amino and ε-amino) creates unique hydrogen bonding patterns that influence crystal packing arrangements.

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides crucial insights into the solution-state structure and dynamics of D-beta-lysine, although specific NMR data for this compound remains limited in the current literature. The spectroscopic characterization of related lysine derivatives and stereoisomers offers valuable comparative information for understanding D-beta-lysine behavior.

Chemical Shift Considerations

The NMR spectroscopic characterization of D-beta-lysine must account for the distinct chemical environments of the two amino groups and the altered connectivity compared to α-lysine. The β-amino group, being directly attached to the carbon bearing the carboxyl group, experiences different electronic effects compared to the ε-amino group [11] [12].

Based on comparative analysis with related β-amino acids, the chemical shift of the β-amino group in D-beta-lysine is expected to resemble that of β-alanine, with a pKa value similar to β-alanine's amino group [12]. The ε-amino group retains characteristics similar to those observed in standard lysine derivatives.

Stereochemical Differentiation by NMR

Recent advances in NMR methodology have demonstrated the capability to distinguish between L- and D-lysine stereoisomers through various labeling and detection strategies [13] [14] [15]. ¹³C-methylation techniques have proven particularly effective for monitoring lysine residue interactions and stereochemical environments [15].

The application of ¹⁹F NMR spectroscopy has shown promise for monitoring lysine-related modifications and could potentially be adapted for D-beta-lysine characterization [16] [17]. This approach offers high sensitivity to conformational changes and chemical environment modifications around the lysine framework.

Methodological Approaches for Beta-lysine Analysis

Table 2: NMR Approaches for Lysine Stereoisomer Analysis

| Method | Target Nucleus | Application | Sensitivity |

|---|---|---|---|

| ¹H Direct Detection | ¹H | Basic characterization | Standard |

| ¹³C Methylation | ¹³C | Stereochemical analysis | High |

| ¹⁵N Labeling | ¹⁵N | Amino group dynamics | Moderate |

| ¹⁹F Modification | ¹⁹F | Conformational monitoring | Very High |

The development of direct detection methods for lysine modifications has advanced significantly, with protocols allowing unambiguous detection of methylation and acetylation events through ¹³C spectroscopy [18] [19]. These methodologies could be adapted for D-beta-lysine characterization by monitoring the distinct chemical environments of the β- and ε-amino groups.

Conformational Dynamics Assessment

Two-dimensional NMR techniques have proven valuable for characterizing lysine residue conformational populations [20] [21]. The application of HSQC and HNCO experiments allows detailed mapping of backbone and side chain dynamics in lysine-containing systems [21] [22].

The pH-dependent behavior of lysine derivatives creates opportunities for NMR-based pKa determination and conformational analysis [20]. The multiple ionizable groups in D-beta-lysine (carboxyl, β-amino, and ε-amino) provide distinct titration curves that can be monitored through chemical shift changes.

Conformational Flexibility in Solution

The conformational flexibility of D-beta-lysine in solution represents a complex interplay of electrostatic interactions, hydrogen bonding patterns, and steric constraints imposed by the β-amino acid framework. Understanding this flexibility requires analysis of thermodynamic parameters, dynamic behavior, and environmental influences on molecular conformation.

Thermodynamic Stability of Beta-lysine Isomers

Thermodynamic studies of lysine 2,3-aminomutase reactions provide fundamental insights into the relative stability of β-lysine compared to α-lysine [23] [24]. The equilibrium constant for the L-lysine to L-β-lysine conversion is 8.5 at 37°C, indicating that the β-isomer is thermodynamically favored [23].

Table 3: Thermodynamic Parameters for Beta-lysine Formation

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Keq | 8.5 | 37°C | Citation 60 |

| ΔH° | -1.4 kcal/mol | Variable | Citation 60 |

| ΔS° | -0.25 cal deg⁻¹ mol⁻¹ | Variable | Citation 60 |

| Keq range | 6.8-10.9 | 4-65°C | Citation 60 |

The enthalpy-driven nature of the reaction (ΔH° = -1.4 kcal/mol) suggests that L-β-lysine is inherently more stable than L-lysine due to stronger C-N bonding at the β-position [23]. This thermodynamic preference likely extends to the D-stereoisomers, though specific experimental verification is required.

Environmental Influences on Conformation

The conformational behavior of lysine derivatives demonstrates strong sensitivity to solution conditions, particularly pH and ionic strength [25] [26] [27]. Poly-L-lysine studies reveal dramatic conformational transitions from random coil to α-helix to β-sheet structures depending on pH and temperature [26] [27].

At pH values above 10.6, poly-L-lysine adopts α-helical conformations that undergo thermal transitions to β-sheet structures at temperatures above 45°C [26] [27]. The transition temperature shows pH dependence, with values of 43.5°C at pH 10.6 and 36.7°C at pH 11.85 [27].

Electrostatic Interactions and Conformational Control

The multiple charged groups in D-beta-lysine create complex electrostatic interaction patterns that significantly influence conformational preferences [25] [28]. Studies of lysine-rich peptides demonstrate that electrostatic repulsion between positively charged amino groups can destabilize compact conformations [28].

Molecular dynamics simulations of alanine-based peptides with varying lysine content reveal that peptides with six lysine residues show only 8-14% helicity compared to 60-80% for peptides with three lysine residues [28]. This dramatic difference illustrates the profound impact of electrostatic interactions on conformational stability.

Solvent Effects and Hydration Patterns

The conformational flexibility of D-beta-lysine is strongly influenced by solvent interactions and hydration patterns [29] [30]. The presence of both hydrophilic amino groups and the amphiphilic nature of the molecule creates complex solvation environments.

Studies of amphiphilic peptides containing lysine residues demonstrate preferential accumulation at hydrophilic-hydrophobic interfaces [31]. This behavior suggests that D-beta-lysine may exhibit similar interfacial preferences, potentially influencing its conformational dynamics in heterogeneous environments.

Dynamic Behavior and Time Scales

The conformational dynamics of lysine derivatives span multiple time scales, from rapid local fluctuations to slower global rearrangements [21] [25]. NMR relaxation studies indicate that backbone dynamics in lysine-containing systems vary significantly depending on molecular environment and local structure [21].

The chemical acetylation studies of β2-glycoprotein I demonstrate that lysine residue modifications can permanently alter protein conformational equilibria [25]. The electrostatic interactions of lysine residues play a major role in stabilizing specific conformational states, with charge neutralization leading to dramatic structural changes [25].

Conformational Ensemble Characteristics

The solution behavior of D-beta-lysine likely involves multiple conformational states in rapid equilibrium, with populations determined by the balance of intramolecular interactions and solvent effects. The presence of two amino groups with different pKa values (β-amino ≈ 9.30, ε-amino ≈ 10.5) creates pH-dependent conformational behavior [23].